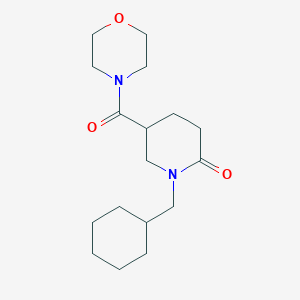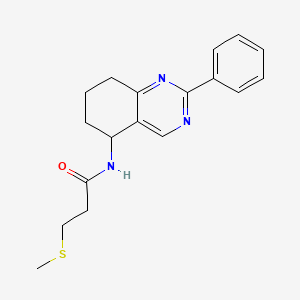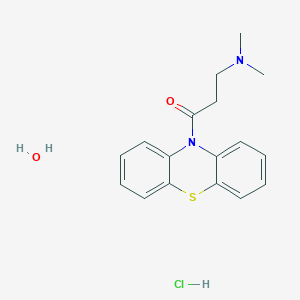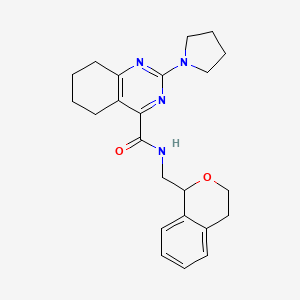
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone, also known as CXMCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXMCP belongs to the class of piperidinone derivatives and is known for its unique chemical structure, which makes it an attractive target for drug discovery.
Mécanisme D'action
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone acts as a reversible inhibitor of MAO-B by binding to the active site of the enzyme. This binding prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain. Additionally, this compound has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as an inhibitor of MAO-B. Increased levels of dopamine in the brain can lead to improved motor function and reduced symptoms of Parkinson's disease. This compound has also been shown to have neuroprotective effects and may help prevent the degeneration of dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone in lab experiments is its potency as an inhibitor of MAO-B. This makes it a valuable tool for studying the role of dopamine in various diseases and for developing new treatments. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for research on 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone. One area of interest is its potential as a treatment for Alzheimer's disease, as studies have shown that it may help prevent the formation of beta-amyloid plaques in the brain. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop new drugs based on its structure and mechanism of action.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery, and its potency as an inhibitor of MAO-B has made it a valuable tool for studying the role of dopamine in various diseases. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its structure and mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of cyclohexanone with piperidine in the presence of a catalyst to form the intermediate compound, 1-(cyclohexylmethyl)piperidine-2,6-dione. This intermediate is then reacted with morpholine and a carbonylating agent to form this compound.
Applications De Recherche Scientifique
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. One of the most significant applications of this compound is its role as a potent inhibitor of the enzyme, monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can help alleviate the symptoms of Parkinson's disease.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-5-(morpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c20-16-7-6-15(17(21)18-8-10-22-11-9-18)13-19(16)12-14-4-2-1-3-5-14/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNDWQYAQGPEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B6026815.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)



![1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)
![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6026900.png)
![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)
![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)